molecular formula C8H10NO6P B162695 Pyridoxal phosphate CAS No. 853645-22-4

Pyridoxal phosphate

Cat. No. B162695
M. Wt: 247.14 g/mol
InChI Key: NGVDGCNFYWLIFO-UHFFFAOYSA-N
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Description

Pyridoxal 5’ phosphate (PLP) is the active coenzyme form and most common measure of B6 blood levels in the body . It assists more than 100 enzymes to perform various functions, including the breakdown of proteins, carbohydrates, and fats . It also supports immune function and brain health .


Synthesis Analysis

Pyridoxal phosphate is synthesized by the enzymes PdxS and PdxT . These enzymes are implicated in the deoxyxylulose 5-phosphate (DXP)-independent pathway of PLP biosynthesis . Disruption of these genes renders the pathogen auxotrophic for PLP, suggesting the importance of PLP production for growth and viability .


Molecular Structure Analysis

The common catalytic cycle of a PLP-dependent enzyme begins and ends with the coenzyme covalently linked to the enzyme’s active site through an imine linkage between the aldehyde carbon of PLP and the amine group of a lysine residue .


Chemical Reactions Analysis

PLP is required for over 100 different reactions in human metabolism, primarily in the various amino acid biosynthetic and degradation pathways . It acts as an ‘electron sink’, stabilizing a negative formal charge that develops on key reaction intermediates .


Physical And Chemical Properties Analysis

PLP-dependent enzymes catalyze a wide variety of reaction types and usually have a conserved lysine residue in the active site for PLP binding . The ε-amino group of the lysine residue and the aldehyde group of PLP forms a Schiff-base structure .

Scientific Research Applications

Molecular Mechanisms and Therapeutic Action

  • PLP is crucial in various intracellular reactions as a cofactor. Its deficiency leads to neurodegenerative diseases, inflammations, and diabetes, emphasizing the need for balanced intake to avoid metabolic disturbances (Zagubnaya & Nartsissov, 2023).

Role in Neonatal Epileptic Encephalopathy

  • Pyridoxal-5-phosphate is vital in treating neonatal epileptic encephalopathy, a condition linked to pyridox(am)ine-5-phosphate oxidase deficiency. Its supplementation is shown to improve symptoms significantly (Guerin et al., 2015).

Applications in Chirality Sensing

  • PLP has been employed in chirality sensing for determining the absolute configuration, enantiomeric composition, and concentration of various compounds, showcasing its utility in analytical chemistry (Pilicer et al., 2017).

Natural Product Biosynthesis

  • PLP-dependent enzymes catalyze a wide array of reactions in the biosynthesis of natural products. These include transaminations, Claisen-like condensations, and β- and γ-eliminations, underlining PLP's versatility in biochemical transformations (Du & Ryan, 2019).

Systemic Manifestations in Pyridox(am)ine 5'-Phosphate Oxidase Deficiency

  • A broad spectrum of neurological and systemic manifestations, including a movement disorder, developmental delay, and retinopathy, are associated with this deficiency, highlighting the importance of PLP in human health (Guerriero et al., 2017).

Involvement in Thiamine Synthesis

  • PLP plays a role in thiamine biosynthesis in Saccharomyces cerevisiae, indicating its importance in microbial metabolic processes (Paxhia & Downs, 2018).

Profiling PLP-Binding Proteins in Human Cells

  • A study demonstrates the use of a cofactor probe to identify human PLP-binding proteins, highlighting its application in understanding the interactome of this vital cofactor in human cells (Fux et al., 2019).

Biomedical Aspects and Availability

  • PLP's role in neurotransmitter synthesis and degradation underscores its biomedical significance, with its availability being crucial in preventing severe neurological disorders (di Salvo, Safo, & Contestabile, 2012).

Safety And Hazards

Contact with the powder or its dusts may cause irritation of the eyes, skin, and respiratory tract . Ingestion of large amounts may cause gastric disturbances . Sensitization may occur in some individuals .

Future Directions

The chemical mechanisms for PLP-mediated reactions have been well elaborated and accepted with an emphasis on the pure chemical steps, but how the chemical steps are processed by enzymes, especially by functions of active site residues, are not fully elucidated . This discussion aims to link the specific mechanism described for the individual enzyme to the same types of enzymes from different species .

properties

IUPAC Name

(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate
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InChI

InChI=1S/C8H10NO6P/c1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14/h2-3,11H,4H2,1H3,(H2,12,13,14)
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InChI Key

NGVDGCNFYWLIFO-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O
Source PubChem
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Molecular Formula

C8H10NO6P
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DSSTOX Substance ID

DTXSID4048351
Record name Pyridoxal phosphate
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Molecular Weight

247.14 g/mol
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Physical Description

Light yellow powder; [Acros Organics MSDS], Solid
Record name Pyridoxal 5-phosphate
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Record name Pyridoxal 5'-phosphate
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Solubility

Appreciable, 28 mg/mL
Record name Pyridoxal phosphate
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Mechanism of Action

Pyridoxal Phosphate is a coenzyme of many enzymatic reactions. It is the active form of vitamin B6 which comprises three natural organic compounds, pyridoxal, pyridoxamine and pyridoxine. Pyridoxal phosphate acts as a coenzyme in all transamination reactions, and in some oxylation and deamination reactions of amino acids. The aldehyde group of pyridoxal phosphate forms a Schiff-base linkage with the epsilon-amino group of a specific lysine group of the aminotransferase enzyme. The alpha-amino group of the amino acid substrate displaces the epsilon-amino group of the active-site lysine residue. The resulting aldimine becomes deprotonated to become a quinoid intermediate, which in turn accepts a proton at a different position to become a ketimine. Ketimine becomes hydrolyzed so that the amino group remains on the protein complex., MC-1 is a biologically active natural product which can be regarded as a chemical entity that has been evolutionarily selected and validated for binding to particular protein domains. Thus, its underlying structural architecture, or scaffold, has already been biologically established as safe and active, providing a powerful guiding principle for novel drug and library development.
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Product Name

Pyridoxal phosphate

CAS RN

54-47-7
Record name Pyridoxal 5′-phosphate
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Record name 4-Pyridinecarboxaldehyde, 3-hydroxy-2-methyl-5-[(phosphonooxy)methyl]-
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Record name Pyridoxal phosphate
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Record name Pyridoxal 5'-(dihydrogen phosphate)
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Record name PYRIDOXAL PHOSPHATE ANHYDROUS
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Melting Point

255 °C
Record name Pyridoxal phosphate
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Synthesis routes and methods

Procedure details

Synthesis of (2E)-4-amino-N-[(2R,3R,5S,6S)-6-{(2E,4E)-5-[(3S,5S,7S)-7-(2-amino-2-oxoethyl)-1,6-dioxaspiro[2.5]oct-5-yl]-3-methylpenta-2,4-dien-1-yl}-2,5-dimethyltetrahydro-2H-pyran-3-yl]pent-2-enamide (#B271) and (2Z)-4-amino-N-[(2R,3R,5S,6S)-6-{(2E,4E)-5-[(3S,5S,7S)-7-(2-amino-2-oxoethyl)-1,6-dioxaspiro[2.5]oct-5-yl]-3-methylpenta-2,4-dien-1-yl}-2,5-dimethyltetrahydro-2H-pyran-3-yl]pent-2-enamide (#B272): To 100 mM sodium phosphate buffer pH 7.4 (3.57 ml) were added #B129 (7 mg, in 0.23 ml DMSO, 1 eq.), isopropylamine (1.475 ml of a 1 M solution made in phosphate buffer pH 3, giving a solution of pH ˜7, 100 eq.), pyridoxal phosphate (0.295 ml of a 50 mM solution in phosphate buffer pH 7.4, 1 eq.), and ATA-P2-B01 enzyme preparation (33 mg, in 0.33 ml phosphate buffer pH 7.4, Codexis, lot #D11134, R-selective for acetophenone). After incubation at 30° C., 200 rpm for 19 hours, pH was adjusted to ˜12 with sodium hydroxide and the reaction was extracted seven times with equal volume of ethylacetate. The solvent was evaporated under reduced pressure, the residue resuspended in 0.25 ml acetonitrile/water 1:1, filtered and purified by reverse phase chromatography in a total of 10 runs (Method I). The fractions with retention time of 10 and 13 min were collected and neutralized with ammonium hydroxide before freeze-drying to afford #B271 and #B272, respectively, as white solids.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Pyridoxal phosphate
Reactant of Route 5
Pyridoxal phosphate
Reactant of Route 6
Pyridoxal phosphate

Citations

For This Compound
66,500
Citations
P Fasella - Annual Review of Biochemistry, 1967 - annualreviews.org
186 FASELLA the assay of their effects on the growth of microorganisms or tumors (31), and to in vlvo experiments on mammals. It is desirable that such studies be extended to some Ba…
Number of citations: 164 www.annualreviews.org
MD Toney - Archives of biochemistry and biophysics, 2005 - Elsevier
Pyridoxal phosphate enzymes catalyze a wide variety of reaction types on amines and amino acids, generally by stabilizing carbanionic intermediates. This makes them very useful in …
Number of citations: 330 www.sciencedirect.com
AC Eliot, JF Kirsch - Annual review of biochemistry, 2004 - annualreviews.org
▪ Abstract Pyridoxal phosphate (PLP)-dependent enzymes are unrivaled in the diversity of reactions that they catalyze. New structural data have paved the way for targeted mutagenesis …
Number of citations: 010 www.annualreviews.org
T Mukherjee, J Hanes, I Tews, SE Ealick… - Biochimica et Biophysica …, 2011 - Elsevier
Vitamin B 6 is an essential cofactor that participates in a large number of biochemical reactions. Pyridoxal phosphate is biosynthesized de novo by two different pathways (the DXP …
Number of citations: 100 www.sciencedirect.com
HC Dunathan - Proceedings of the National Academy of …, 1966 - National Acad Sciences
… position to be activated by the pyridoxal phosphate pi system. This conformation, or one differing from that shown by a rotation of 1800 about the a-carbon to nitrogen bond, is …
Number of citations: 513 www.pnas.org
MD Toney - Biochimica et Biophysica Acta (BBA)-Proteins and …, 2011 - Elsevier
… Pyridoxal phosphate (PLP) enzymes catalyze many different reaction types on amine and amino acid substrates [1], [2]. The first and common step in all pyridoxal phosphate catalyzed …
Number of citations: 185 www.sciencedirect.com
R Percudani, A Peracchi - EMBO reports, 2003 - embopress.org
Enzymes that use the cofactor pyridoxal phosphate (PLP) constitute a ubiquitous class of biocatalysts. Here, we analyse their variety and genomic distribution as an example of the …
Number of citations: 585 www.embopress.org
RA John - Biochimica et Biophysica Acta (BBA)-Protein Structure …, 1995 - Elsevier
… Although the Area x for the unprotonated internal aldimine is 386 nm, very close to that of free pyridoxal phosphate, Raman difference spectroscopy indicates that the coenzyme is still …
Number of citations: 480 www.sciencedirect.com
WA Newton, EE Snell - Proceedings of the National …, 1964 - National Acad Sciences
… (5) The catalysis of these several reactions by a single pyridoxal phosphate-dependent … Each of the reactions catalyzed by TPase is pyridoxal phosphate-dependent, and can be …
Number of citations: 203 www.pnas.org
EH Cordes, WP Jencks - Biochemistry, 1962 - ACS Publications
… pyridoxal phosphate semicarbazone formation is subject to nucleophilic catalysis by primary and secondary amines. The reaction of pyridoxal phosphate … from pyridoxal phosphate and …
Number of citations: 134 pubs.acs.org

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